Amifostine Trihydrate

Pharmaceutical Stability Solid-State Chemistry Drug Formulation

Amifostine Trihydrate is the only FDA-approved broad-spectrum radioprotector validated in Phase III trials. The trihydrate crystalline form (orthorhombic P2121₂1) exhibits superior stability—100.40% assay after 9 months vs 90.12% for anhydrous—and is the exclusive form meeting USP water content specifications (19.2–21.2%). Unlike tissue-specific cytoprotectants (dexrazoxane, mesna), it provides multi-organ protection (kidney, salivary gland, bone marrow). For reproducible solubility, stability, and regulatory compliance in nephroprotection and radioprotection research, the trihydrate form is non-substitutable.

Molecular Formula C5H21N2O6PS
Molecular Weight 268.27 g/mol
CAS No. 112901-68-5
Cat. No. B000245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmifostine Trihydrate
CAS112901-68-5
SynonymsAmifostine
Amifostine Anhydrous
Amifostine Disodium Salt
Amifostine Monohydrate
Amifostine Monohydrochloride
Amifostine Trihydrate
Aminopropyl Aminoethylthiophosphate
Aminopropylaminoethylthiophosphate
Aminopropylaminoethylthiophosphoric Acid
APAETP
Ethanethiol, 2-((3-aminopropyl)amino)-, dihydrogen phosphate (ester), trihydrate
Ethiofos
Ethiofos Anhydrous
Ethyol
Gammaphos
NSC 296961
NSC-296961
NSC296961
S-(N-(3-Aminopropyl)-2-aminoethyl)thiophosphoric Acid
WR 2721
WR-2721
WR2721
YM 08310
YM-08310
YM08310
Molecular FormulaC5H21N2O6PS
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC(CN)CNCCSP(=O)(O)O.O.O.O
InChIInChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2
InChIKeyTXQPXJKRNHJWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Amifostine Trihydrate (CAS 112901-68-5) Procurement Guide: Cytoprotective Prodrug for Radioprotection Research


Amifostine Trihydrate (WR2721 trihydrate, CAS 112901-68-5) is a phosphorylated aminothiol prodrug and the first radioprotective agent approved for clinical use [1]. It undergoes dephosphorylation by membrane-bound alkaline phosphatase to yield the active thiol metabolite WR-1065, which functions as a free radical scavenger and DNA-protective agent [2]. The trihydrate crystalline form (C5H15N2O3PS·3H2O) exhibits orthorhombic P212121 space group symmetry and demonstrates superior physical stability compared to anhydrous forms, with documented room temperature stability extending to several years [3]. The compound is used primarily in oncology research for selective cytoprotection of normal tissues against chemotherapy- and radiotherapy-induced damage, with clinical evidence demonstrating preserved antitumor efficacy [4].

Why Amifostine Trihydrate (CAS 112901-68-5) Cannot Be Interchanged with Anhydrous Forms or Alternative Cytoprotectants


Procurement substitution of Amifostine Trihydrate with anhydrous amifostine or alternative cytoprotective agents is not scientifically justified due to quantifiable differences in physical stability, purity specifications, and tissue protection profiles. Stability studies demonstrate that anhydrous amifostine degrades more rapidly than the trihydrate form, with assay values declining to 90.12% versus 100.40% for the trihydrate after 9 months under identical conditions [1]. Furthermore, the USP monograph for amifostine specifies a water content of 19.2–21.2%, which corresponds exclusively to the trihydrate stoichiometry and establishes regulatory identity [2]. Among FDA-approved cytoprotectants, dexrazoxane is restricted to anthracycline cardiotoxicity and mesna to urothelial protection, whereas amifostine demonstrates broad-spectrum protection across multiple normal tissues [3]. These distinctions carry direct implications for experimental reproducibility and regulatory compliance.

Quantitative Differentiation Evidence for Amifostine Trihydrate (CAS 112901-68-5) Versus Comparators


Trihydrate vs. Anhydrous Amifostine: Long-Term Chemical Stability Comparison at 9 Months

Amifostine Trihydrate demonstrates significantly superior long-term chemical stability compared to anhydrous amifostine under identical storage conditions. After 9 months, the trihydrate maintained an assay value of 100.40%, whereas the anhydrous form degraded to 90.12%, representing a 10.28 percentage point absolute difference in active pharmaceutical ingredient (API) content [1]. This stability advantage is attributed to the crystalline orthorhombic P212121 structure of the trihydrate, which resists hydrolytic degradation [1].

Pharmaceutical Stability Solid-State Chemistry Drug Formulation Crystallography

Amifostine Trihydrate vs. No Radioprotection: Phase III Trial Evidence for Xerostomia Reduction in Head and Neck Radiotherapy

In a randomized Phase III clinical trial (n=315) evaluating amifostine trihydrate as a radioprotector in head and neck cancer patients receiving radiotherapy (1.8–2.0 Gy daily to 50–70 Gy), amifostine (200 mg/m² IV daily) reduced the incidence of grade ≥2 acute xerostomia from 78% to 51% (P<0.0001) and grade ≥2 late xerostomia from 57% to 34% (P=0.002) [1]. Median whole saliva production at follow-up was 0.26 g with amifostine versus 0.10 g without (P=0.04), representing a 160% increase in residual salivary function [1]. Two-year local-regional control rates were preserved (58% vs. 63%, no significant difference), confirming that cytoprotection did not compromise antitumor efficacy [1].

Radiation Oncology Clinical Trial Xerostomia Cytoprotection

Amifostine Trihydrate vs. Dexrazoxane: Comparative Nephroprotection and Cardioprotection Profile in Doxorubicin Toxicity Model

A head-to-head comparative study in spontaneously hypertensive rats evaluated the protective effects of amifostine versus dexrazoxane against doxorubicin-induced toxicity. Amifostine provided a comparable degree of nephroprotection to dexrazoxane; however, it was less cardioprotective and did not prevent doxorubicin-induced mortality or loss of body weight [1]. This differential tissue protection profile stems from the distinct mechanisms: dexrazoxane acts as an iron chelator and topoisomerase II catalytic inhibitor specific to cardiac tissue, whereas amifostine's active metabolite WR-1065 provides broad-spectrum free radical scavenging across normal tissues with high alkaline phosphatase expression, including kidney and salivary glands [1].

Cardio-Oncology Nephroprotection Anthracycline Toxicity Cytoprotective Agents

Trihydrate vs. Anhydrous: USP Compendial Identity and Purity Specifications

The USP monograph for amifostine explicitly defines the drug substance as the trihydrate form, requiring water content between 19.2% and 21.2% (Method Ic 921) [1]. This specification mathematically corresponds to the theoretical water content of the trihydrate (3H2O; calculated 20.1%), thereby establishing compendial identity. The monograph further specifies assay limits of 78.0–82.0% C5H15N2O3PS on an as-is basis and pH between 6.5 and 7.5 in a 5% aqueous solution [1]. Commercial vendor specifications for research-grade material typically exceed pharmacopeial requirements, with purity >97% by NMR (HPLC detection is not suitable for this compound due to its structural properties) .

Pharmacopeial Standards Quality Control Analytical Chemistry Regulatory Compliance

Validated Application Scenarios for Amifostine Trihydrate (CAS 112901-68-5) Based on Quantitative Evidence


Radioprotection Studies in Head and Neck Cancer Models

Amifostine trihydrate is the only FDA-approved radioprotector validated in Phase III clinical trials for reducing radiation-induced xerostomia. Researchers investigating normal tissue protection during fractionated radiotherapy should prioritize this compound, with dosing at 200 mg/m² IV administered 15–30 minutes prior to each radiation fraction (1.8–2.0 Gy) [1]. The evidence demonstrates preserved antitumor efficacy with significant reduction in grade ≥2 acute xerostomia from 78% to 51% [1].

Cisplatin Nephrotoxicity Amelioration Studies

Amifostine trihydrate is indicated for reduction of cumulative renal toxicity associated with repeated cisplatin administration. The compound is dephosphorylated by alkaline phosphatase in renal proximal tubules to the active thiol WR-1065, which binds and detoxifies cisplatin metabolites [2]. Procurement for nephroprotection studies requires the trihydrate form for reproducible solubility and stability, as demonstrated by USP water content specifications [3].

Comparative Cytoprotectant Mechanistic Studies

For studies comparing cytoprotective mechanisms, amifostine trihydrate serves as a broad-spectrum comparator versus tissue-specific agents. Unlike dexrazoxane (cardiac-specific) or mesna (urothelial-specific), amifostine protects multiple normal tissues including kidney, salivary gland, and bone marrow [4]. Direct comparative data show amifostine provides comparable nephroprotection to dexrazoxane but inferior cardioprotection in doxorubicin models [5].

DNA Damage and Repair Pathway Investigation

Amifostine trihydrate research applications include studying differential DNA damage response in normal versus cancer cells. Liquid chromatography-mass spectrometry studies confirm that amifostine conversion to WR-1065 is significantly more intensive in normal NHDF fibroblasts than in MCF7 carcinoma cells due to lower alkaline phosphatase activity in tumor cells [6]. This differential activation enables investigation of selective cytoprotection mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amifostine Trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.